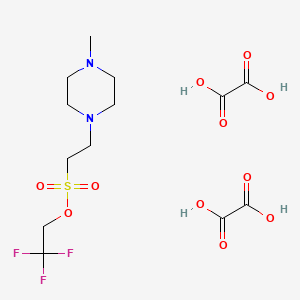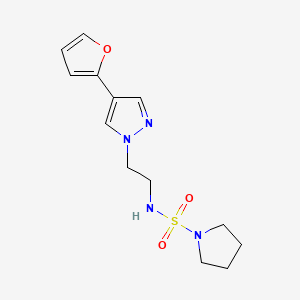
2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate” appears to contain a trifluoroethyl group, a methylpiperazinyl group, and an ethanesulfonate group. The presence of these functional groups suggests that the compound could have interesting chemical properties, such as potential reactivity with nucleophiles and electrophiles, and the ability to form hydrogen bonds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the trifluoroethyl group attached to the 2-position of the ethanesulfonate group, with the 4-methylpiperazin-1-yl group also attached to the ethanesulfonate group.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the trifluoroethyl group in this compound could contribute to its overall polarity, potentially affecting properties like solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Human Exposure Monitoring
Fluorochemicals, including compounds like 2,2,2-Trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate dioxalate, have been identified in various environmental and biological matrices due to their extensive use in commercial applications. Studies have developed high-throughput methods to measure trace levels of perfluorochemicals (PFCs) in human serum and milk. These methods are instrumental in monitoring human exposure to PFCs, which is crucial due to the ubiquity and potential toxicity of these compounds (Kuklenyik et al., 2004).
Environmental and Health Impact Studies
Research has been conducted to understand the distribution of fluorochemicals like perfluorooctanesulfonate (PFOS) in human blood across different countries, exploring their potential sources, exposure patterns, and health impacts. These studies provide insight into the widespread presence of fluorochemicals in the population and highlight the need for further research to identify exposure sources and pathways (Kannan et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
oxalic acid;2,2,2-trifluoroethyl 2-(4-methylpiperazin-1-yl)ethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2O3S.2C2H2O4/c1-13-2-4-14(5-3-13)6-7-18(15,16)17-8-9(10,11)12;2*3-1(4)2(5)6/h2-8H2,1H3;2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLSHUZVCWARFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCS(=O)(=O)OCC(F)(F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3N2O11S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone](/img/structure/B2640896.png)




![(2E)-3-(dimethylamino)-1-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B2640903.png)
![1-(1,3-benzoxazol-2-yl)-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B2640904.png)


![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2640907.png)

![4-[3-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2640911.png)